molecular formula C19H17BrN4O B11150863 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11150863
M. Wt: 397.3 g/mol
InChI Key: NGRAXKCGZIOHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and oncology research. The benzimidazole pharmacophore is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biopolymers and enzymes in biological systems . This molecular scaffold is known to exhibit its biological activity through multiple mechanisms, including acting as a topoisomerase inhibitor, DNA intercalating agent, and protein kinase inhibitor . The specific incorporation of a 6-bromoindole moiety is designed to enhance the molecule's binding affinity and selectivity towards specific cellular targets, such as histone deacetylases (HDACs) and other enzymes involved in epigenetic regulation . This compound is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic applications in humans. Researchers can utilize this chemical probe to investigate novel signaling pathways and develop targeted therapeutic strategies, particularly in the field of precision medicine for cancer treatment . Its structural features make it a valuable tool for establishing structure-activity relationships (SAR) and for in vitro studies aimed at understanding and overcoming drug resistance in malignant cells.

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C19H17BrN4O/c20-14-6-5-13-8-10-24(17(13)11-14)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23)

InChI Key

NGRAXKCGZIOHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the carboxylic acid is activated to an intermediate acyloxyphosphonium ion, which reacts with the amine to form the acetamide. Typical conditions include stirring at room temperature for 12–16 hours, followed by filtration to remove dicyclohexylurea byproducts.

Acid Chloride Method

Converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride allows for direct amidation. The acid chloride is reacted with 2-(1H-benzimidazol-2-yl)ethylamine in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound in 75–80% isolated yield.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates in carbodiimide-mediated couplings, while THF minimizes side reactions in acid chloride methods.

  • Temperature : Reactions performed at 0–5°C reduce epimerization risks during amide formation.

Purification Strategies

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. The final compound typically exhibits a melting point of 198–202°C and is characterized by ¹H NMR (δ 7.85 ppm for indole H-7) and LC-MS ([M+H]⁺ = 441.2).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Carbodiimide (DCC)70–7595–98Mild conditions, scalableRequires byproduct filtration
Acid Chloride75–8097–99Faster reaction timeMoisture-sensitive reagents
Mitsunobu Alkylation65–7090–93High regioselectivityCostly reagents

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The bromine atom in the indole moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its benzimidazole and indole moieties. These interactions can modulate biological pathways and result in various effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

Position of Bromine on Indole: The 6-bromo substitution in the target compound contrasts with 5-bromo in N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide (CAS 1574465-72-7, ). Example: Bromine at the 6-position may enhance π-stacking in hydrophobic pockets compared to the 5-position due to spatial orientation .

Heterocyclic Core Modifications: Replacement of benzimidazole with benzotriazinone (: N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide) introduces a ketone group, increasing polarity and hydrogen-bonding capacity. This could improve solubility but reduce membrane permeability .

Aromatic Substituents :

  • 3,4-Dimethoxyphenyl () adds electron-donating groups, which may modulate electron density in the acetamide region, influencing interactions with targets like serotonin receptors or kinases .

Research Findings and Implications

  • Crystallographic Insights : Adamantane-containing analogs () form H-bonded dimers and ribbons via N–H⋯N and S⋯S interactions, suggesting that bulky substituents like bromoindole could influence crystal packing and bioavailability .
  • Metabolic Stability : Ethyl spacers (as in the target compound) may reduce metabolic degradation compared to methyl-linked analogs, as seen in .
  • Toxicity Risks : Bromine’s lipophilicity could increase hepatotoxicity, necessitating structural optimization (e.g., introducing polar groups) .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a complex organic compound that incorporates both benzimidazole and indole moieties. This unique structure suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Basic Information

Property Details
Molecular Formula C19H17BrN4O
Molecular Weight 397.3 g/mol
CAS Number 1574309-59-3
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6-bromoindol-1-yl)acetamide

Structural Features

The compound features a benzimidazole ring, known for its broad-spectrum pharmacological activities, and an indole structure, which is also recognized for various biological effects. The combination of these two structures may lead to synergistic effects that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Case Study : A derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria:

  • Research Findings : Compounds derived from the benzimidazole nucleus exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects:

"The interactions can lead to modulation of biological pathways depending on the specific target and context" .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole and indole moieties contributes to its pharmacological profile. Studies have shown that modifications in these structures can significantly impact their bioactivity:

Modification Effect on Activity
Substitution on IndoleEnhanced anticancer activity
Alteration of BenzimidazoleImproved antimicrobial properties

Q & A

Q. What are the key structural features of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide, and how do they influence its biological activity?

The compound combines a benzimidazole moiety linked via an ethyl group to an acetamide functional group, which is further substituted with a 6-bromoindole ring. The benzimidazole core is known for intercalating with DNA or binding to enzymes like kinases, while the bromoindole moiety enhances hydrophobic interactions with biological targets . The acetamide linker provides structural flexibility, enabling optimal binding to receptors. Comparative studies show that dual functionality from benzimidazole and indole enhances activity compared to simpler derivatives (e.g., benzothiazole or pyrimidine analogues) .

Q. What synthetic routes are commonly employed to synthesize this compound?

Synthesis typically involves:

  • Step 1 : Coupling 6-bromoindole with bromoacetyl bromide to form 2-(6-bromo-1H-indol-1-yl)acetyl bromide.
  • Step 2 : Reacting 2-(1H-benzimidazol-2-yl)ethylamine with the acetyl bromide intermediate under Schotten-Baumann conditions to form the acetamide bond.
  • Step 3 : Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) and recrystallization from ethanol . Challenges include managing steric hindrance during coupling and ensuring regioselectivity of the bromo substitution.

Q. What spectroscopic methods are used to confirm the compound’s structure and purity?

  • NMR : 1^1H and 13^13C NMR verify the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and indole (δ 6.8–7.5 ppm) moieties. The acetamide linker is confirmed by a singlet at ~3.5 ppm (CH₂) and carbonyl resonance at ~170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 439.06 (C₁₉H₁₈BrN₃O₂) .
  • HPLC : Purity >98% is achieved using a C18 column (MeCN:H₂O 70:30, 1 mL/min) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing side products?

  • Solvent Selection : Replace DMF with THF to reduce polar byproduct formation.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Temperature Control : Maintain 0–5°C during coupling to suppress hydrolysis of the acetyl bromide intermediate .
  • Yield Analysis : Kinetic studies show a 15% yield increase when using microwave-assisted synthesis (120°C, 30 min) compared to traditional reflux .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (DMSO concentration ≤0.1%).
  • Target Validation : Perform SPR (Surface Plasmon Resonance) to measure binding affinity to kinases (e.g., EGFR) and correlate with cellular activity .
  • Metabolic Stability Testing : Assess liver microsomal degradation to explain discrepancies between in vitro and in vivo efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking Studies : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., in Aurora kinase A). The bromoindole moiety shows strong hydrophobic contacts, while the benzimidazole forms hydrogen bonds with Lysine residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., replacing Br with CF₃) with IC₅₀ values to prioritize synthetic targets .

Q. What methods are suitable for studying the compound’s interaction with DNA or enzymatic targets?

  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence to assess intercalation.
  • Enzymatic Assays : Measure kinase inhibition via ADP-Glo™ assays (e.g., IC₅₀ of 0.8 µM for Abl1 kinase) .
  • X-ray Crystallography : Co-crystallize the compound with human topoisomerase II to resolve binding modes (PDB deposition recommended) .

Comparative Analysis

Q. How does this compound compare to structurally similar analogues (e.g., chloroindole or fluorobenzyl derivatives) in terms of activity and synthesis?

Derivative Structural Variation Activity
6-Chloroindole analogueBr → Cl substitution20% lower anticancer activity
Fluorobenzyl-substitutedAdded fluorobenzyl groupEnhanced kinase inhibition (IC₅₀ 0.5 µM vs. 0.8 µM)
Synthesis complexity increases with halogen size (Br > Cl > F) due to steric challenges during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.